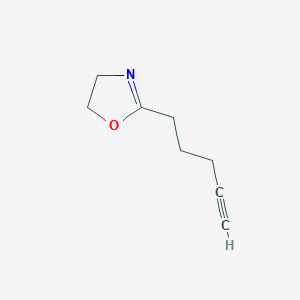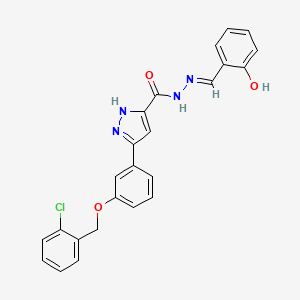
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium” is a complex organometallic compound It is composed of multiple functional groups and elements, including phosphane, xanthene, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
Formation of the xanthene derivative: This step involves the reaction of 9,9-dimethylxanthene with diphenylphosphane under controlled conditions.
Introduction of the methanesulfonic acid group: Methanesulfonic acid is introduced through a sulfonation reaction.
Addition of N-methyl-2-phenylaniline: This step involves the reaction of N-methyl-2-phenylaniline with the intermediate compound.
Complexation with palladium: The final step involves the coordination of palladium with the prepared ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Reduction: The palladium center can participate in reduction reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology
In biological research, it may be used to study the interactions of organometallic compounds with biological molecules.
Medicine
Industry
In industry, this compound can be used in the synthesis of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves the coordination of palladium with the ligand, which facilitates various catalytic processes. The molecular targets and pathways depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane: A similar compound without the methanesulfonic acid and N-methyl-2-phenylaniline groups.
Methanesulfonic acid derivatives: Compounds with similar sulfonic acid groups.
N-methyl-2-phenylaniline derivatives: Compounds with similar aniline structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the presence of palladium, which imparts specific catalytic properties and reactivity.
Properties
Molecular Formula |
C53H48NO4P2PdS- |
|---|---|
Molecular Weight |
963.4 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
KOUUDADHMRDHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)









![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)

